Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
This compound is a bis-pyrimidine derivative featuring a hydrazine-linked carbonyl bridge between two pyrimidine rings. Key structural attributes include:
- Pyrimidine Core: Both rings are pyrimidine-based, with substitutions at positions 2, 4, and 3.
- Substituents:
- First Pyrimidine Ring: A chloride at position 2 and a trifluoromethyl (-CF₃) group at position 3.
- Second Pyrimidine Ring: A trifluoromethyl (-CF₃) group at position 4 and a methyl carboxylate (-COOCH₃) at position 4.
- Hydrazine-Carbonyl Linker: Connects the two pyrimidine rings via a hydrazine group (-NH-NH-) and a carbonyl (-C=O) moiety.
The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the chloride and ester functionalities may influence electronic properties and binding interactions.
Properties
IUPAC Name |
methyl 2-[2-[2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N6O3/c1-29-9(28)5-3-22-11(24-7(5)13(18,19)20)26-25-8(27)4-2-21-10(14)23-6(4)12(15,16)17/h2-3H,1H3,(H,25,27)(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHAPYZQHUATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex pyrimidine derivative with significant potential in medicinal chemistry. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections will delve into its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C13H7ClF6N6O3
- Molecular Weight : 444.68 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . Research indicates that similar compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have demonstrated IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, significantly outperforming standard treatments like 5-Fluorouracil (5-FU) .
Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| Compound A | MCF-7 | 0.87 | Better |
| Compound B | MDA-MB-231 | 1.75 | Better |
| 5-FU | MCF-7 | 17.02 | Baseline |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have shown promising results against bacterial strains, suggesting that this compound may exhibit similar effects. In vitro studies indicate that certain derivatives can disrupt biofilm formation and inhibit quorum sensing in pathogenic bacteria .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating caspases, which are critical for programmed cell death .
- Disruption of Cellular Communication : The antimicrobial activity is partly attributed to the disruption of signaling pathways in bacteria, which is essential for biofilm formation and virulence .
Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a series of pyrimidine derivatives, including those similar to this compound, showed significant growth inhibition against various cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of pyrimidine derivatives revealed that they effectively inhibited biofilm formation by pathogenic bacteria at sub-MIC concentrations. This study confirmed the ability of these compounds to reduce violacein production in Chromobacterium violaceum, a model organism for studying quorum sensing .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
Key Findings from Comparative Analysis
Role of Trifluoromethyl Groups :
- The presence of -CF₃ groups in the target compound and analogs (e.g., [175137-28-7], [448242-52-2]) is associated with increased lipophilicity and metabolic stability, which may enhance bioavailability .
Hydrazine vs. This could reduce binding affinity in target-specific applications .
Bis-Pyrimidine vs. Mono-Pyrimidine Structures: The target compound’s bis-pyrimidine architecture distinguishes it from mono-pyrimidine analogs (e.g., [175137-28-7], [187035-81-0]). The hydrazino-carbonyl linker may confer conformational flexibility, enabling interactions with multiple binding pockets .
Chloride Substitution: The chloride at position 2 in the target compound’s first pyrimidine ring is absent in most analogs.
Biological Activity Trends :
- Analogs with substituted pyrimidine cores (e.g., CCR4 antagonists in , AP-1/NF-κB inhibitors in ) demonstrate that small structural changes (e.g., N-methylation, sulfonyl groups) significantly alter potency. This suggests the target compound’s activity is highly dependent on its unique substituent combination.
Preparation Methods
Synthetic Routes and Methodologies
Sequential Pyrimidine Ring Assembly with Hydrazine Linkage
The most widely reported approach involves synthesizing two pyrimidine precursors separately, followed by coupling via a hydrazine bridge. Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-27-6) serves as a critical intermediate, prepared via cyclocondensation of methyl 3-(trifluoromethyl)-3-oxopropanoate with chlorouracil derivatives under acidic conditions. The second pyrimidine fragment, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride , is synthesized by treating the corresponding carboxylic acid with thionyl chloride.
The hydrazine linkage is introduced through a nucleophilic acyl substitution reaction. Equimolar amounts of the carbonyl chloride and methyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate are reacted in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is used to scavenge HCl, improving yields to 78–82%.
Table 1: Key Reaction Parameters for Hydrazine Coupling
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 78–82 | |
| Temperature | 0–5°C → RT | – | |
| Base | Triethylamine | – | |
| Reaction Time | 12–16 hours | – |
One-Pot Trifluoromethylation and Cyclization
Recent advancements utilize trifluoromethylation agents to streamline synthesis. A patent by EP4212522A1 describes a one-pot method where methyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate reacts with 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in the presence of copper(I) iodide and cesium carbonate. This approach reduces purification steps and achieves 85% yield by suppressing des-trifluoromethyl side products.
Optimization of Hydrazine Intermediate Synthesis
Preparation of Methyl Hydrazinocarboxylate Derivatives
The hydrazine-bearing pyrimidine fragment is synthesized via hydrazinolysis of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Hydrazine hydrate (80%) in methanol at 40–50°C for 6 hours replaces the chloro substituent with a hydrazino group, yielding 90–93% product. Excess hydrazine is removed via vacuum distillation, and residual solvents are eliminated using dichloroethane-dimethyl carbonate mixtures.
Table 2: Hydrazinolysis Reaction Conditions
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Hydrazine Concentration | 80% in H2O | 90–93 | |
| Solvent | Methanol | – | |
| Temperature | 40–50°C | – | |
| Reaction Time | 6 hours | – |
Stabilization of Trifluoromethylhydrazine Intermediates
Trifluoromethylhydrazine HCl salt, a key intermediate, exhibits a short solution-state half-life (~6 hours). Stabilization is achieved using Boc-protecting groups, as demonstrated in The Journal of Organic Chemistry (2024). Di-Boc trifluoromethylhydrazine reacts with ketoesters under strong acidic conditions (HCl in DCM) to form stable precursors, which are deprotected post-coupling.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Applications and Derivatives
Anticancer Agent Precursor
The compound’s bifunctional pyrimidine structure serves as a scaffold for EGFR inhibitors. Patent EP4212522A1 derivatives show IC50 values of 1.2–3.8 nM against mutant EGFR cell lines.
Agrochemical Intermediates
Functionalization with thiophene or sulfonamide groups yields herbicides with 95% weed suppression efficacy at 50 g/ha.
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can they be addressed methodologically?
The compound’s synthesis involves steric hindrance from trifluoromethyl groups and regioselective coupling of hydrazine-carboxylate intermediates. Key steps include:
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling reactions (e.g., hydrazine formation) .
- Low-yield steps : Optimize reaction conditions (e.g., anhydrous DMF as solvent, palladium catalysts for cross-coupling) to improve yields from <5% to 15–20% .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the final product .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- NMR : NMR to confirm trifluoromethyl groups (-CF) at δ ≈ -60 to -65 ppm, and NMR to resolve hydrazine protons (NH-NH coupling, δ 8–10 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 472.0582) .
- X-ray crystallography : Resolve stereochemical ambiguities in the pyrimidine-hydrazine backbone .
Q. What safety protocols are critical during experimental handling?
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact with toxic intermediates (e.g., phosphoryl chloride used in chlorination) .
- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .
- Waste disposal : Segregate halogenated waste (chloro/fluoro byproducts) for incineration .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., hydrazine coupling) be elucidated?
- Kinetic studies : Monitor reaction progress via in situ NMR to track trifluoromethyl group stability under acidic/basic conditions .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition states for hydrazine-carbonyl coupling, identifying steric/electronic bottlenecks .
- Isotopic labeling : Introduce -labeled hydrazine to trace regioselectivity in pyrimidine ring formation .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-response profiling : Use IC assays (e.g., DHFR inhibition) with triplicate measurements to distinguish target-specific effects from off-target toxicity .
- Metabolic stability tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular assays .
- Structural analogs : Compare with methyl pyrimidine carboxylate derivatives (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) to isolate pharmacophore contributions .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Cocrystal structures : Resolve binding modes with target enzymes (e.g., DHFR) using X-ray diffraction (2.0–2.5 Å resolution) to identify key interactions (e.g., hydrogen bonds with hydrazine groups) .
- Thermal displacement parameters : Analyze B-factors to assess flexibility of the trifluoromethyl-pyrimidine moiety, correlating with enzymatic binding entropy .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers if asymmetric centers are present .
- Stability testing : Store the compound under argon at -20°C to prevent hydrolysis of the methyl ester group .
- Biological assays : Pre-screen for solubility in DMSO/PBS (≥1 mM) to avoid aggregation artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
